2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
Beschreibung
This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 8, linked via a methyl bridge to an acetamide functionalized with a 2,5-dioxopyrrolidin moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dioxopyrrolidin group may act as a reactive electrophile, enabling covalent interactions with biological targets such as enzymes or receptors .
Eigenschaften
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N5O3/c15-14(16,17)8-2-1-5-21-9(19-20-13(8)21)6-18-10(23)7-22-11(24)3-4-12(22)25/h1-2,5H,3-4,6-7H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWKCGGVHKFXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure featuring a pyrrolidine moiety and a triazolo-pyridine ring. The presence of a trifluoromethyl group enhances its lipophilicity, which may affect its bioavailability and interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₃H₁₃F₃N₄O₃
- Molecular Weight : 308.27 g/mol
Research indicates that compounds containing triazolo-pyridine structures often exhibit activity against various biological targets, including enzymes involved in inflammatory pathways and receptors associated with cancer progression. The specific mechanism of action for this compound may involve modulation of RORγt (Retinoic acid receptor-related orphan receptor gamma t) activity, which plays a crucial role in the immune response and inflammation.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against certain enzymes and receptors. For instance:
- RORγt Inhibition : Similar compounds have shown IC50 values around 41 nM for RORγt inhibition, indicating potent activity in modulating immune responses .
- Cytokine Production : A study on related triazole derivatives revealed that they can suppress IL-17A production in human whole blood assays in a dose-dependent manner, suggesting potential applications in treating autoimmune conditions .
In Vivo Studies
Preclinical studies have explored the compound's efficacy in animal models:
- Cytokine Expression Models : In mouse models induced with IL-18/23, the compound demonstrated dose-dependent inhibition of IL-17A production, affirming its potential in managing inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of similar triazole-containing compounds:
- RORγt Inverse Agonists : A series of [1,2,4]triazolo derivatives were evaluated for their ability to modulate RORγt activity. Compounds with similar structural motifs showed promising results in reducing inflammatory cytokine levels in vivo .
- Triazole Hybrids : Research on hybrid compounds combining triazoles with other pharmacophores has indicated enhanced biological activity against cholinesterases and potential neuroprotective effects .
Data Summary
| Study Type | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| In Vitro | RORγt | 41 | Potent inhibition |
| In Vivo | IL-17A Production | 130 | Dose-dependent suppression |
| Comparative Study | Cholinesterase Inhibition | 230 | Enhanced binding affinity |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolopyridine Cores
- Compound 110E (from ): Contains a [1,2,4]triazolo[4,3-a]pyridine core but differs in substituents (chloro, methylsulfonamido, and a complex cyclopropa-cyclopenta-pyrazolyl group). The acetamide linkage in both compounds implies shared binding mechanisms, possibly targeting enzymes or receptors .
- Flumetsulam (): A triazolopyrimidine sulfonamide herbicide. While lacking the acetamide group, its triazole heterocycle and fluorine substituents highlight the importance of electronegative groups in agrochemical activity. The target compound’s trifluoromethyl group may similarly enhance bioactivity .
Functional Group Comparisons
- Oxadixyl (): An acetamide-containing fungicide with a methoxy group and oxazolidinyl ring.
- Diethyl 8-cyano-7-(4-nitrophenyl)-... (): An imidazopyridine derivative with ester and cyano groups. Unlike the target compound’s dioxopyrrolidin, this molecule’s nitrophenyl and cyano substituents suggest divergent reactivity, possibly favoring electron-deficient interactions in catalysis or binding .
Physicochemical and Spectral Data Comparison
Mechanistic and Application Insights
- Reactivity: The dioxopyrrolidin group in the target compound may facilitate covalent binding to nucleophilic residues (e.g., cysteine or lysine) in proteins, a mechanism observed in kinase inhibitors like ibrutinib. This contrasts with non-covalent interactions seen in oxadixyl or flumetsulam .
- Agrochemical Potential: The trifluoromethyl group aligns with trends in modern pesticides (e.g., flumetsulam), where fluorine enhances membrane permeability and target affinity .
- Synthetic Complexity : The target compound’s structure is less synthetically demanding than Compound 110E, which incorporates a fused cyclopropane system, suggesting scalability advantages for industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
